
Alinidine
描述
阿利尼丁是一种化学化合物,以其作为负性变时剂的作用而闻名,这意味着它会降低心率。 它在 1970 年代和 1980 年代被开发出来,并因其通过改变最大通道电导和电压阈值来抑制起搏器电流的能力而被认可 。 阿利尼丁的化学式为 C12H13Cl2N3,摩尔质量为 270.16 g/mol .
准备方法
阿利尼丁的合成涉及多个步骤,从核心咪唑啉结构的制备开始。合成路线通常包括以下步骤:
咪唑啉环的形成: 这涉及在酸性条件下,将适当的二胺与合适的醛或酮反应,形成咪唑啉环。
化学反应分析
Redox-Driven Reactions
Allicin acts as a reactive sulfur species (RSS), primarily oxidizing thiol groups (-SH) in biomolecules:
2.1. Thiol Oxidation Mechanism
-
Targets : Glutathione (GSH), cysteine residues in proteins.
-
Reaction :
-
Impact : Disrupts redox homeostasis, inhibits enzymes (e.g., alcohol dehydrogenase, hexokinase) .
2.2. Specific Protein Interactions
Antimicrobial Activity
Allicin’s reactivity underlies its broad-spectrum antimicrobial effects:
3.1. Bacterial Inhibition
-
Mechanism : Disruption of redox-sensitive pathways (e.g., DNA/RNA synthesis inhibition in Salmonella typhimurium at ≥0.3 mM) .
-
Key Findings :
3.2. Antifungal Action
-
Target : Ergosterol biosynthesis in fungal membranes.
-
Efficacy : Kills methicillin-resistant Staphylococcus aureus (MRSA) at 25–50 µg/mL .
Anticancer Mechanisms
Allicin induces apoptosis via redox-mediated pathways:
4.1. Reactive Oxygen Species (ROS) Generation
-
Pathway : Mitochondrial ROS accumulation → Cytochrome c release → Caspase activation .
-
Dose Dependency :
4.2. Enzyme Inhibition
Enzyme | IC₅₀ (µM) | Cancer Type Tested | Reference |
---|---|---|---|
Thioredoxin reductase | 2.8 | Colorectal carcinoma | |
Topoisomerase IIα | 15.4 | Leukemia |
Stability and Decomposition
Allicin degrades under heat, light, or alkaline conditions:
5.1. Thermal Decomposition
-
Products : Ajoenes, vinyldithiins, polysulfanes.
-
Half-Life :
6.2. Computational Modeling
Recent studies (e.g., MIT/University of Michigan) use frontier orbital energy matching to predict reaction outcomes in thiosulfinate systems .
Pharmacological Interactions
科学研究应用
Electrophysiological Effects
Research indicates that alinidine reduces the rate of diastolic depolarization and prolongs action potential duration in sinoatrial node fibers. In studies involving rabbit hearts, this compound demonstrated a concentration-dependent decrease in heart rate and altered ion current dynamics, indicating its potential utility in managing certain cardiac conditions .
Cardiovascular Studies
This compound has been extensively studied for its cardiovascular effects, particularly its ability to manage conditions associated with tachycardia. Clinical trials have demonstrated that oral administration of this compound effectively reduces heart rate during both rest and exercise without significant adverse effects on blood pressure .
Comparative Studies
In comparative studies with other bradycardic agents, this compound exhibited similar efficacy to propranolol in reducing heart rate but with a different side effect profile. Notably, while propranolol can cause bronchoconstriction due to beta-blockade, this compound's mechanism does not involve this pathway, making it a potentially safer alternative for patients with respiratory issues .
Study 1: Effects on Healthy Subjects
A study involving healthy volunteers assessed the impact of varying doses of this compound (20 mg, 40 mg, and 80 mg) on heart rate and blood pressure. Results indicated significant reductions in heart rate at all doses, with the most pronounced effects observed at 80 mg. The study concluded that this compound could effectively manage exercise-induced tachycardia without compromising blood pressure stability .
Study 2: Electrophysiological Characterization
Another study focused on the electrophysiological characterization of this compound's effects on isolated rabbit sinoatrial nodes. The findings revealed that this compound decreased the chronotropic response to both adrenaline and acetylcholine, suggesting its potential role in mitigating reflex tachycardia during stress responses .
Data Summary Table
Study | Objective | Findings |
---|---|---|
Clinical Trial (Healthy Subjects) | Assess heart rate reduction | Significant reduction in heart rate with 80 mg dose; no adverse blood pressure effects noted |
Electrophysiological Study | Characterize ionic mechanisms | Decreased diastolic depolarization; reduced response to adrenergic stimulation |
Comparative Study | Compare with propranolol | Similar efficacy in reducing heart rate; distinct side effect profiles |
作用机制
阿利尼丁通过抑制心脏中的起搏器电流发挥作用。 这是通过改变最大通道电导和通道激活所需的电压阈值来实现的 。 阿利尼丁还会阻断钙和钾通道,这有助于其对心率和复极的整体影响 。阿利尼丁的分子靶标包括参与起搏器电流和复极过程的离子通道。
相似化合物的比较
阿利尼丁与其他负性变时剂相似,例如可乐定和替扎尼丁。 阿利尼丁在不与肾上腺素受体相互作用的情况下,专门抑制起搏器电流方面是独特的 。 这使其不同于可乐定,可乐定是一种α-2肾上腺素受体激动剂,而替扎尼丁主要用作肌肉松弛剂 .
类似化合物
可乐定: 一种α-2肾上腺素受体激动剂,用于治疗高血压和其他疾病.
替扎尼丁: 一种肌肉松弛剂,用于治疗痉挛.
阿利尼丁独特的作用机制及其对心率的特定影响使其成为研究和潜在治疗应用的宝贵化合物。
生物活性
Alinidine, also known by its developmental code ST567, is a pharmacological agent primarily recognized for its negative chronotropic effects, which means it decreases heart rate. This compound was developed during the 1970s and 1980s and functions by inhibiting pacemaker activity in cardiac tissues. Its mechanism of action involves blocking hyperpolarization-activated currents and altering ion channel conductance, particularly affecting calcium and potassium channels. Despite its promising effects on heart rate regulation, the development of this compound was ultimately halted due to insufficient specificity for its target and concerns regarding its clinical efficacy in certain populations.
This compound's primary mechanism involves:
- Inhibition of Pacemaker Current : this compound reduces the diastolic depolarization rate in sinoatrial (SA) node cells, which is crucial for heart rhythm regulation. It achieves this by blocking the hyperpolarization-activated current , leading to a decrease in spontaneous activity at higher concentrations (80 µM) while showing variable effects at lower concentrations (10 µM) .
- Ion Channel Modulation : It has been shown to block calcium and potassium channels, contributing to its bradycardic effects. This modulation results in prolonged repolarization following action potentials, which can influence cardiac rhythm stability .
Mechanism | Description |
---|---|
Pacemaker Current Block | Inhibits current, reducing spontaneous activity in SA node cells |
Calcium Channel Block | Reduces calcium influx, affecting contractility and heart rate |
Potassium Channel Block | Prolongs repolarization phase, influencing overall cardiac rhythm |
Bradycardic Effects
This compound is classified as a bradycardic agent due to its ability to lower heart rate. In isolated rabbit SA node preparations, this compound significantly increased the intrinsic cycle length primarily through a decrease in the diastolic depolarization rate . Clinical studies have demonstrated that while it effectively induces bradycardia, it did not improve outcomes in patients with acute myocardial infarction when compared to placebo .
Antiarrhythmic Properties
Research has indicated that this compound may possess antiarrhythmic properties. A study utilizing perfused rat-heart models assessed the antiischemic and antiarrhythmic activities of this compound and several analogs, suggesting potential benefits in managing arrhythmias under specific conditions . However, further clinical validation is necessary to establish these effects.
Case Studies
- Clinical Trial on Myocardial Infarction : A randomized controlled trial evaluated the impact of this compound on patients experiencing acute myocardial infarction. The study concluded that despite its pharmacological activity, this compound did not significantly improve patient outcomes compared to standard care .
- Vascular Response Study : Another investigation focused on this compound's effects on vascular responses in isolated dog coronary arteries. The study found that this compound influenced the vasodilatory response to acetylcholine and carbachol, indicating potential implications for vascular health .
属性
IUPAC Name |
N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14/h2-5H,1,6-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTYVEUAQHPPMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022571 | |
Record name | Alinidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33178-86-8 | |
Record name | Alinidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33178-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alinidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033178868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alinidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alinidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALINIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7IDJ8DS1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。